Pinosylvine

Vue d'ensemble

Description

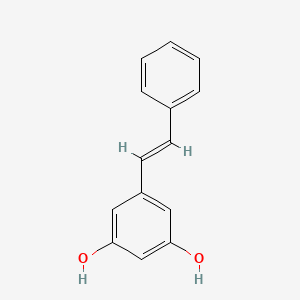

Pinosylvin is an organic compound with the chemical formula C₆H₅CH=CHC₆H₃(OH)₂. It is a white solid that is structurally related to trans-stilbene but with two hydroxy groups on one of the phenyl substituents. This compound is naturally produced in plants, particularly in the heartwood of Pinaceae species, as a defense mechanism against fungal infections, ozone-induced stress, and physical damage . Pinosylvin is known for its fungitoxic properties, protecting wood from fungal infections .

Applications De Recherche Scientifique

Pharmacological Properties

Pinosylvin exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Pinosylvin has demonstrated potent antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various pathogens, including those resistant to conventional antibiotics .

- Anti-inflammatory Effects : Research indicates that pinosylvin can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways. For instance, it has been shown to reduce the expression of interleukin-6 and monocyte chemotactic protein-1 in macrophages, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : Pinosylvin has been investigated for its ability to inhibit cancer cell migration and invasion. It affects the expression of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis. In nasopharyngeal carcinoma cells, pinosylvin significantly inhibited cell migration and invasion at concentrations as low as 20 µM .

- Neuroprotective Effects : The compound's antioxidant properties suggest potential applications in neuroprotection against oxidative stress-related disorders. It has been observed to protect neuronal cells in various models of neurodegeneration .

Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages demonstrated that pinosylvin significantly reduced nitric oxide production with an IC50 value of 39.9 µM. Additionally, it shifted macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, promoting inflammation resolution .

Anticancer Efficacy

In nasopharyngeal carcinoma models (NPC-039 and NPC-BM), pinosylvin was found to inhibit cell migration and invasion effectively. The compound decreased MMP-2 and MMP-9 expression levels while enhancing epithelial markers like E-cadherin, indicating a shift towards a less invasive phenotype .

Neuroprotective Potential

Research involving models of Parkinson's disease highlighted pinosylvin's ability to protect dopaminergic neurons from oxidative stress-induced apoptosis. This effect was attributed to its antioxidant properties and modulation of cellular signaling pathways associated with cell survival .

Data Table: Summary of Pinosylvin Applications

Mécanisme D'action

Target of Action

Pinosylvin, a natural pre-infectious stilbenoid toxin, primarily targets neutrophils and macrophages . Neutrophils are the body’s primary line of defense against invading pathogens . Macrophages, on the other hand, play a major role in the immune system, especially during infection and inflammation, but also in healing and repair .

Mode of Action

Pinosylvin interacts with its targets by suppressing the activation of proinflammatory M1-type macrophage activation . It also enhances alternative M2-type activation of macrophages . This dual action helps to balance the immune response, reducing inflammation while promoting healing and repair .

Biochemical Pathways

Pinosylvin affects several biochemical pathways. It has been found to block the activation of proteins that play a role in the FAK/c-Src/ERK and PI3K/Akt/GSK-3b signaling pathways . It also inhibits TRPA1-mediated Ca 2+ influx, which mediates pain and neurogenic inflammation .

Pharmacokinetics

It has been noted that when injected in rats, pinosylvin undergoes rapid glucuronidation, indicating that it may be quickly metabolized and excreted . This could potentially impact its bioavailability and effectiveness.

Result of Action

The primary result of pinosylvin’s action is a reduction in inflammation. By suppressing M1-type macrophage activation and enhancing M2-type activation, pinosylvin helps to resolve inflammation and promote repair . It also has antimicrobial properties, providing defense mechanisms against pathogens for many plants .

Action Environment

Pinosylvin is produced in plants in response to various environmental stressors, including fungal infections, ozone-induced stress, and physical damage . Its effectiveness may therefore be influenced by these and other environmental factors.

Analyse Biochimique

Biochemical Properties

Pinosylvin is synthesized from cinnamoyl-CoA and malonyl-CoA by the enzyme pinosylvin synthase . It interacts with enzymes such as 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) to form pinosylvin . The interaction involves the conversion of cinnamic acid into its corresponding coenzyme A ester cinnamoyl-CoA .

Cellular Effects

Pinosylvin has been found to have significant effects on various types of cells. At doses of 5 and 10 µM, pinosylvin dramatically improved cell survival against oxidative stress and increased the expression of HO-1, an enzyme with antioxidant, anti-inflammatory, and immunomodulatory capabilities . In addition, pinosylvin has been shown to inhibit the migration and invasion of esophageal squamous cell carcinoma cells by regulating the STX6/ITGA3/VASP pathway .

Molecular Mechanism

The basic skeleton of pinosylvin is composed of a B ring from a trans-cinnamoyl coenzyme A (trans-cinnamoyl-CoA) and an A ring formed by the cyclization of three malonyl coenzyme A (malonyl-CoA) molecules . Pinosylvin synthase, an enzyme, catalyzes the biosynthesis of pinosylvin from malonyl-CoA and cinnamoyl-CoA .

Temporal Effects in Laboratory Settings

In laboratory settings, pinosylvin has been observed to have temporal effects. For instance, in IL-4-treated macrophages, pinosylvin enhanced PPAR-γ expression but had no effect on STAT6 phosphorylation . This suggests that the effects of pinosylvin can change over time under certain conditions.

Dosage Effects in Animal Models

In animal models, the effects of pinosylvin vary with different dosages. For instance, in a study on rats with adjuvant arthritis, arthritic animals treated with pinosylvin showed a decrease in hind paw volume, significantly on days 14 and 28 .

Metabolic Pathways

Pinosylvin is involved in the phenylpropanoid biosynthesis pathway . The conversion of the aromatic amino acid L-phenylalanine to pinosylvin requires three steps. Firstly, phenylalanine ammonia lyase (PAL) deaminates L-phenylalanine to cinnamic acid. 4-Coumarate:CoA ligase (4CL) subsequently converts cinnamic acid into its corresponding coenzyme A ester cinnamoyl-CoA. The resulting cinnamoyl-CoA is then condensed with three units of malonyl-CoA via stilbene synthase (STS) to form the stilbene pinosylvin .

Transport and Distribution

Studies have shown the extractive distribution in pine (Pinus sylvestris) microsections with a high lateral resolution sampled in a non-destructive manner using Confocal Raman Microscopy .

Subcellular Localization

Given its role in plant defense mechanisms, it is likely that pinosylvin is localized in areas of the cell where it can effectively combat pathogens and insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pinosylvin can be synthesized through various methods. One common synthetic route involves the use of cinnamoyl-CoA and malonyl-CoA as precursors. The enzyme pinosylvin synthase catalyzes the reaction, resulting in the formation of pinosylvin . Another method involves the biosynthesis of pinosylvin in engineered Escherichia coli cells. This process includes the expression of enzymes such as 4-coumarate: coenzyme A ligase and stilbene synthase, along with the manipulation of metabolic pathways to increase the availability of malonyl-CoA .

Industrial Production Methods: Industrial production of pinosylvin often relies on the extraction from natural sources, such as the heartwood of Pinus species. biosynthesis using microbial cell factories is emerging as a sustainable and flexible alternative. This method involves the use of engineered microorganisms to produce pinosylvin from simple carbon sources like glycerol .

Analyse Des Réactions Chimiques

Types of Reactions: Pinosylvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Pinosylvin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of pinosylvin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Pinosylvin can undergo electrophilic substitution reactions, particularly at the hydroxy groups, using reagents like acyl chlorides or alkyl halides.

Major Products Formed:

Oxidation: Oxidation of pinosylvin can lead to the formation of pinosylvin quinone.

Reduction: Reduction reactions typically yield dihydropinosylvin.

Substitution: Substitution reactions can produce various esters or ethers of pinosylvin.

Comparaison Avec Des Composés Similaires

Resveratrol: Found in grapes and berries, known for its antioxidant and anti-inflammatory properties.

Piceatannol: Found in passion fruit and grapes, known for its anticancer and anti-inflammatory effects.

Pinosylvin Monomethyl Ether: A derivative of pinosylvin with high nematicidal activity against pine wood nematodes.

Pinosylvin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

Activité Biologique

Pinosylvin, a natural stilbenoid compound (3,5-dihydroxy-trans-stilbene), is primarily found in the heartwood of various pine species, such as Pinus sylvestris and Pinus densiflora. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective properties. Research indicates that pinosylvin serves as a defense mechanism for plants against pathogens and herbivores, highlighting its potential therapeutic applications in human health.

Anti-inflammatory Properties

Pinosylvin exhibits significant anti-inflammatory activity. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. For instance, pinosylvin showed an IC50 value of 10.6 µM for inhibiting prostaglandin E2 (PGE2) production via COX-2 inhibition in RAW 264.7 cells treated with lipopolysaccharide (LPS) . Furthermore, in vivo studies on C57BL/6 mice indicated that pinosylvin reduced paw edema induced by carrageenan, suggesting its potential to modulate inflammatory responses through the PI3K/Akt signaling pathway .

Antimicrobial Activity

Pinosylvin displays potent antimicrobial properties against a range of pathogens. Its effectiveness against fungi and bacteria has been documented, making it a candidate for developing natural antifungal and antibacterial agents. For example, studies have shown that pinosylvin can inhibit the growth of various human pathogens, including Candida albicans and Staphylococcus aureus .

Anticancer Effects

Recent research has highlighted the anticancer potential of pinosylvin. It has been shown to inhibit the proliferation of colorectal cancer cells and reduce the migration and invasion capabilities of nasopharyngeal carcinoma cells . The compound's mechanism involves the suppression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion . Additionally, pinosylvin has been noted for inducing apoptosis in cancer cells through various signaling pathways.

Antioxidant Activity

Pinosylvin's antioxidant properties are significant for protecting cells against oxidative stress. Studies indicate that it can induce heme oxygenase-1 (HO-1) expression in human retinal pigment epithelial cells, providing a protective effect against oxidative damage . This antioxidant capability may contribute to its neuroprotective effects and potential applications in neurodegenerative diseases.

Neuroprotective Effects

The neuroprotective effects of pinosylvin have been explored in models of oxidative stress and neurodegeneration. By mitigating oxidative damage and promoting neuronal survival, pinosylvin shows promise as a therapeutic agent for conditions like Alzheimer's disease .

Data Summary: Biological Activity of Pinosylvin

| Activity | Effect | IC50 Value | Model |

|---|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 production | 32.1 µM | RAW 264.7 cells |

| Antimicrobial | Inhibition of Candida albicans | Not specified | In vitro |

| Anticancer | Suppression of MMP-2 and MMP-9 | Not specified | HT1080 cells |

| Antioxidant | Induction of HO-1 | Not specified | Human RPE cells |

| Neuroprotective | Protection against oxidative stress | Not specified | Various neurodegenerative models |

Case Study 1: Anti-inflammatory Mechanism

In a study conducted by Erasalo et al., pinosylvin was shown to effectively reduce pro-inflammatory cytokine levels in macrophages activated by LPS. The study reported significant reductions in IL-6 and MCP1 levels with corresponding IC50 values indicating its potency compared to resveratrol .

Case Study 2: Anticancer Activity

Research investigating the effects of pinosylvin on human colorectal cancer cells revealed that treatment with varying concentrations led to a marked decrease in cell viability and migration capabilities. The study utilized MTT assays to assess cytotoxicity, demonstrating the compound's potential as an anticancer agent .

Case Study 3: Neuroprotection

A study assessing the neuroprotective effects of pinosylvin indicated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that pinosylvin could be beneficial in developing therapies for neurodegenerative disorders .

Propriétés

IUPAC Name |

5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPRTHEGLPYPB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895857 | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22139-77-1 | |

| Record name | Pinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinosylvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22139-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSYLVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.